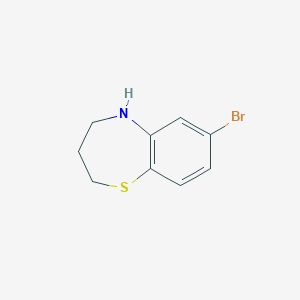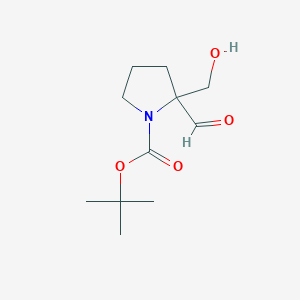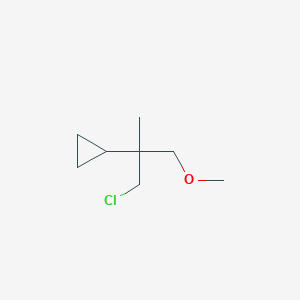![molecular formula C12H25NO2 B13243099 2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol](/img/structure/B13243099.png)
2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol is an organic compound characterized by its cyclohexyl ring substituted with a propan-2-yl group and an amino group, which is further connected to a propane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents.
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the cyclohexyl precursor.
Attachment of Propane-1,3-diol: The final step involves the attachment of the propane-1,3-diol moiety through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Propan-2-yl)cyclohexyl]propane-1,3-diol
- 2,2-bis(4-aminocyclohexyl)propane
- 4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,2-diol
Uniqueness
2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring, propan-2-yl group, amino group, and propane-1,3-diol moiety sets it apart from other similar compounds, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H25NO2 |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
2-[(4-propan-2-ylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C12H25NO2/c1-9(2)10-3-5-11(6-4-10)13-12(7-14)8-15/h9-15H,3-8H2,1-2H3 |
Clé InChI |
AHSAKQMDTLPCDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)NC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


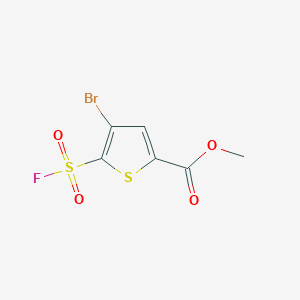
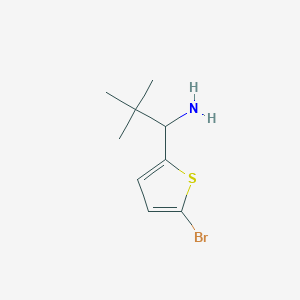
![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)
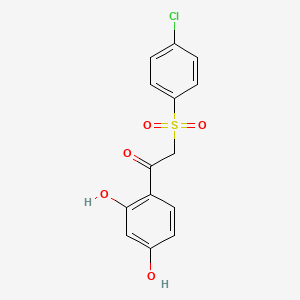
![7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13243048.png)

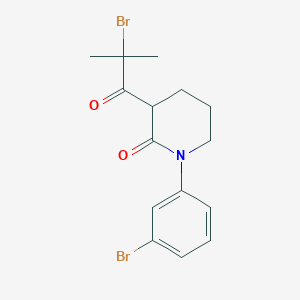
![(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B13243067.png)

